1-Acetyl-6-methyl-1H-indazole-3-carbonitrile

Description

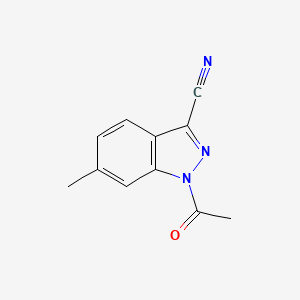

1-Acetyl-6-methyl-1H-indazole-3-carbonitrile (CAS: 1788043-95-7) is a heterocyclic organic compound with the molecular formula C₁₁H₉N₃O and a molecular weight of 199.21 g/mol . The structure comprises an indazole core substituted with a methyl group at position 6, an acetyl group at position 1, and a nitrile moiety at position 3 (Figure 1). This compound is primarily utilized in research settings, particularly in pharmaceutical chemistry and organic synthesis, as evidenced by its availability from specialized chemical suppliers .

Properties

IUPAC Name |

1-acetyl-6-methylindazole-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c1-7-3-4-9-10(6-12)13-14(8(2)15)11(9)5-7/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUUUEICCTRRBNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=NN2C(=O)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-6-methyl-1H-indazole-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-cyanoacetohydrazide with acetylacetone in the presence of a base, followed by cyclization to form the indazole ring . The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-6-methyl-1H-indazole-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Numerous studies have explored the anticancer potential of 1-acetyl-6-methyl-1H-indazole-3-carbonitrile. For instance, it has been evaluated for its cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT-116), and hepatocellular carcinoma (HepG2). In vitro assays have demonstrated that this compound exhibits significant cytotoxicity, with IC50 values comparable to established chemotherapeutic agents .

2. Kinase Inhibition

The compound has also been investigated as a potential multi-kinase inhibitor. Kinases play crucial roles in cell signaling pathways, and their dysregulation is often linked to cancer progression. Preliminary studies suggest that this compound may inhibit specific kinases involved in tumor growth, making it a candidate for further development as an anticancer therapeutic .

1. Mechanism of Action

The mechanism by which this compound exerts its biological effects is not yet fully understood. However, it is hypothesized that the compound interacts with key cellular targets involved in proliferation and apoptosis pathways. Ongoing research aims to elucidate these interactions through biochemical assays and structural biology techniques .

2. Structure-Based Drug Design

The unique structural features of this compound make it an attractive candidate for structure-based drug design. Computational studies have shown that modifications to the indazole core can enhance binding affinity to target proteins, leading to improved efficacy against specific diseases such as cancer .

Case Studies

Mechanism of Action

The mechanism of action of 1-Acetyl-6-methyl-1H-indazole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Features :

- Nitrile Functional Group : Contributes to hydrogen bonding and electronic effects, influencing reactivity and biological interactions.

Comparison with Structurally Similar Compounds

Indazole Carbonitrile Derivatives

Below is a comparative analysis of key analogs:

Key Observations :

- Acetylation Impact : The acetyl group in the target compound increases lipophilicity compared to 6-Methyl-1H-indazole-3-carbonitrile , likely altering pharmacokinetic properties such as absorption and metabolic stability .

- Halogen Effects : 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile introduces halogen atoms, which may enhance binding affinity in receptor-ligand systems due to increased van der Waals interactions and electron-withdrawing effects .

Indole and Ester-Functionalized Analogs

Indoles and indazole esters represent another class of structurally related compounds with distinct properties:

Key Observations :

- Core Heterocycle Differences : Indoles (e.g., 6-Methoxy-1H-indole-3-carbonitrile ) lack the additional nitrogen in the indazole ring, altering electronic properties and hydrogen-bonding capabilities .

- Ester vs. Nitrile : Isobutyl 1-pentyl-1H-indazole-3-carboxylate replaces the nitrile with a carboxylate ester, increasing hydrophobicity and modifying metabolic pathways (e.g., esterase susceptibility) .

Biological Activity

1-Acetyl-6-methyl-1H-indazole-3-carbonitrile is a heterocyclic compound belonging to the indazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_10H_8N_4O, characterized by the presence of an acetyl group and a methyl group on the indazole ring. This unique combination of functional groups enhances its chemical reactivity and biological activity compared to related compounds.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₁₀H₈N₄O | Contains acetyl and methyl groups, enhancing activity |

| 1-Methyl-1H-indazole-6-carbonitrile | C₉H₈N₄ | Lacks acetyl group; simpler structure |

| 5-Acetylindole | C₉H₉N | Indole structure; different nitrogen placement |

| 2-Aminoindazole | C₇H₈N₄ | Contains amino group; different reactivity |

Indazole derivatives, including this compound, exert their biological effects through various biochemical pathways. The compound is known to interact with multiple cellular targets, influencing processes such as apoptosis, cell proliferation, and inflammation.

Key Mechanisms:

- Anticancer Activity : The compound has shown potential as an anticancer agent by inhibiting specific kinases involved in cell cycle regulation. Research indicates that it may target WEE1 kinase, which plays a crucial role in cell cycle checkpoints .

- Antimicrobial Properties : Studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains, suggesting its potential use in treating infections.

Therapeutic Applications

The biological activities of this compound have led to investigations into its therapeutic applications across several domains:

Anticancer Applications

Research has highlighted its efficacy against various cancer cell lines. For instance, studies reported that derivatives of indazole compounds displayed potent anticancer activity against breast cancer cells .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties, with findings suggesting it may reduce inflammation markers in vitro.

Antimicrobial Activity

The compound has been tested against a range of pathogens, showing promising results as an antibacterial agent.

Case Studies

Several studies have explored the biological activity of this compound:

- Anticancer Efficacy : A study investigated its effect on breast cancer cells and found that it induced apoptosis through caspase activation pathways. The compound exhibited an IC50 value indicating significant potency against these cells .

- Antimicrobial Testing : Another study assessed its antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated effective inhibition at low concentrations, highlighting its potential as a therapeutic agent for bacterial infections.

- Inflammation Reduction : Research focused on the anti-inflammatory properties showed that treatment with the compound resulted in decreased levels of pro-inflammatory cytokines in cell culture models .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-Acetyl-6-methyl-1H-indazole-3-carbonitrile in laboratory settings?

- Methodological Answer : The compound can be synthesized via cyclization of precursor indazole derivatives. A common approach involves refluxing a mixture of sodium acetate and acetic acid with a substituted indazole intermediate (e.g., 6-methyl-1H-indazole-3-carbonitrile) to introduce the acetyl group. For example, similar protocols for nitrile-containing heterocycles use acetic acid as both solvent and catalyst . Precursor indazoles may be synthesized via condensation reactions, as seen in analogous thiophene-carbonitrile syntheses .

- Key Parameters : Reaction time (3–5 hours), temperature (reflux conditions), and molar ratios (e.g., 1:1.1 ratio of precursor to acetylating agent) are critical for yield optimization.

Q. How is this compound characterized structurally?

- Methodological Answer :

- X-ray Crystallography : SHELX programs (e.g., SHELXL, SHELXS) are widely used for structural refinement. For example, SHELX-90 enables phase determination via direct methods for nitrile-containing compounds .

- Spectroscopy :

- NMR : H and C NMR identify substituents (e.g., methyl at δ ~2.5 ppm, acetyl at δ ~2.1 ppm).

- IR : The nitrile group exhibits a sharp peak near 2220–2240 cm .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., CHNO, theoretical 200.08 g/mol).

Q. What safety protocols are essential when handling nitrile-containing indazoles?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (e.g., N) at 2–8°C to prevent degradation .

- Handling : Use explosion-proof equipment, anti-static tools, and PPE (gloves, goggles) to avoid inhalation/contact. Nitriles can release toxic HCN under combustion .

- Emergency Measures : For spills, neutralize with sodium hypochlorite and adsorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How does the nitrile group influence the reactivity of this compound?

- Methodological Answer : The nitrile group enables functionalization via:

- Hydrolysis : Convert to carboxylic acids using HSO/HO under reflux.

- Cycloaddition : Participate in [3+2] reactions with azides to form tetrazoles, a strategy used in bioisostere design .

- Reduction : Catalytic hydrogenation (Pd/C, H) yields primary amines, useful for derivatization .

- Case Study : Analogous compounds (e.g., 6-methoxy-2,3-dihydro-1H-indene-1-carbonitrile) show nitrile reactivity in forming amides and heterocycles .

Q. What computational methods are suitable for predicting the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases). For indazole derivatives, docking into ATP-binding pockets is common .

- DFT Calculations : Gaussian 09 optimizes geometry and calculates electrostatic potential surfaces to predict nucleophilic/electrophilic sites .

- ADMET Prediction : Tools like SwissADME assess solubility (LogP ~2.1) and bioavailability, critical for lead optimization .

Q. How can researchers resolve contradictions in spectroscopic data for nitrile-containing indazoles?

- Methodological Answer :

- Cross-Validation : Combine 2D NMR (COSY, HSQC) with X-ray data to confirm assignments. For example, SHELX-refined structures resolve ambiguities in NOE correlations .

- Isotopic Labeling : N-labeled nitriles clarify coupling patterns in crowded spectra .

- Case Study : Discrepancies in C shifts for acetyl vs. nitrile carbons were resolved via crystallography in related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.